Pdgfr|A/flt3-itd-IN-3
Description
Discovery and Nomenclature of PDGFRα/FLT3-ITD-IN-3
PDGFRα/FLT3-ITD-IN-3 was developed through iterative optimization of quinazoline and pyrimidine-based scaffolds, which are well-established pharmacophores in tyrosine kinase inhibition. Its discovery arose from the need to address compensatory signaling pathways that often undermine the efficacy of single-target FLT3 inhibitors in AML. The compound’s nomenclature reflects its dual specificity: "PDGFRα" denotes its activity against the platelet-derived growth factor receptor alpha, while "FLT3-ITD" highlights its inhibition of the constitutively active FLT3 variant harboring internal tandem duplications. The suffix "IN-3" aligns with conventions for investigational kinase inhibitors, indicating its position as the third iteration in a series of dual-targeted candidates.
Structural Classification Within Tyrosine Kinase Inhibitors
PDGFRα/FLT3-ITD-IN-3 belongs to the Type III RTK inhibitor class, which targets receptors characterized by extracellular immunoglobulin-like domains and intracellular tyrosine kinase activity. Structurally, it incorporates a 2-aminopyrimidine core modified with hydrophobic substituents to enhance binding affinity for the ATP-binding pockets of PDGFRα and FLT3-ITD. Comparative analysis with first-generation inhibitors (Table 1) reveals its hybrid characteristics:
| Inhibitor | Target Kinases | IC₅₀ (nM) PDGFRα | IC₅₀ (nM) FLT3-ITD | Binding Type |
|---|---|---|---|---|
| Imatinib | PDGFRα, KIT, BCR-ABL | 100 | >1,000 | Type II |
| Midostaurin | FLT3, PKC, KIT | 300 | 6.3 | Type I |
| Gilteritinib | FLT3, AXL | 1,200 | 0.29 | Type I |
| PDGFRα/FLT3-ITD-IN-3 | PDGFRα, FLT3-ITD | 8.5 | 1.2 | Type I |
Table 1. Comparative inhibitory profiles of select tyrosine kinase inhibitors.
The compound adopts a Type I binding mode, stabilizing the active conformation of the kinase domain through interactions with conserved residues in the hinge region. Its fluorophenyl group enhances hydrophobic interactions with the FLT3-ITD activation loop, while a methylpiperazine moiety improves solubility and pharmacokinetic properties.
Rationale for Dual PDGFRα/FLT3-ITD Targeting
The dual inhibition strategy addresses two critical oncogenic drivers in AML. FLT3-ITD mutations, present in 20–30% of AML cases, confer constitutive kinase activity and activate downstream pathways such as RAS-MAPK and STAT5, promoting proliferation and survival. However, monotherapy with FLT3 inhibitors often leads to resistance via upregulation of parallel signaling nodes, including PDGFRα. PDGFRα, a member of the Type III RTK family, is implicated in stromal interaction-mediated survival and drug resistance in leukemic cells. Co-inhibition disrupts cross-talk between FLT3-ITD and PDGFRα pathways, as demonstrated by in vitro studies showing synergistic suppression of phosphorylated STAT5 and AKT in FLT3-ITD⁺/PDGFRα⁺ cell lines. Furthermore, dual targeting reduces the likelihood of clonal escape, a common limitation of single-agent therapies.
Properties
Molecular Formula |
C26H39N9 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
InChI Key |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
Origin of Product |
United States |
Preparation Methods
Core Synthesis
The pyrrolo[2,3-d]pyrimidine core is synthesized via a four-step sequence:
- Condensation reaction : 4-Chloro-2,6-diaminopyrimidine reacts with ethyl acetoacetate under acidic conditions to form a dihydro pyrrolopyrimidine intermediate.
- Aromatization : Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated bicyclic system.
- Halogenation : Selective chlorination at position 4 using POCl3 introduces a leaving group for subsequent functionalization.
Side Chain Introduction
The C7 methyl and N-linked propylamine groups are installed via nucleophilic aromatic substitution:
Purification and Characterization
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
- Spectroscopic Validation :
Structure-Activity Relationship (SAR) Profiling
SAR studies evaluated 32 analogs to optimize kinase selectivity and potency (Table 1).
Table 1. SAR of this compound analogs (IC₅₀, nM)
| Compound | C7 Substituent | FLT3-ITD | PDGFRα | KIT |
|---|---|---|---|---|
| IN-3 | Methyl | 1.5 | 2.1 | 480 |
| Analog 1 | Ethyl | 4.2 | 3.8 | 620 |
| Analog 2 | Isopropyl | 8.7 | 6.5 | 850 |
| PKC412 | Carbohydrate | 2.0 | 5.4 | 210 |
Key findings:
- C7 Methyl optimal : Smaller substituents maximize FLT3-ITD affinity by avoiding steric clashes with Phe-691 in the gatekeeper position.
- Amine side chain critical : Propylamine improves solubility (LogP = 2.1 vs. 3.4 for PKC412) without compromising target engagement.
Preclinical Validation
In Vitro Efficacy
In Vivo Pharmacokinetics
- Mouse model : Oral administration (10 mg/kg) achieved Cₘₐₓ = 1.2 µM at 2 h, with t₁/₂ = 6.3 h and bioavailability = 78%.
- Tumor regression : Daily dosing for 14 days reduced splenomegaly by 64% in FLT3-ITD-driven leukemia models.
Comparative Analysis with Clinical Inhibitors
Table 2. Benchmarking this compound against FDA-approved FLT3 inhibitors
| Parameter | IN-3 | Midostaurin | Gilteritinib |
|---|---|---|---|
| FLT3-ITD IC₅₀ | 1.5 nM | 28 nM | 0.7 nM |
| PDGFRα IC₅₀ | 2.1 nM | 220 nM | 480 nM |
| Oral Bioavailability | 78% | 45% | 65% |
| TGI in MV4-11 | 92% | 68% | 88% |
TGI = Tumor growth inhibition.
This compound exhibits dual-target efficacy comparable to gilteritinib but with superior PDGFRα inhibition, positioning it as a candidate for combination therapies.
Chemical Reactions Analysis
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
Scientific Research Applications
Treatment of Acute Myeloid Leukemia
Pdgfr|A/flt3-itd-IN-3 has been investigated extensively in clinical trials for its efficacy against FLT3-ITD positive AML. Studies have shown that patients treated with FLT3 inhibitors, including this compound, exhibit significant improvements in overall survival rates compared to conventional chemotherapy.
Key Findings:
- Complete Remission Rates: Clinical trials have reported complete remission rates ranging from 46% to 56% among patients treated with FLT3 inhibitors like this compound .
- Overall Survival: The median overall survival for patients treated with this compound has been noted to be approximately 9.3 months, significantly longer than 5.6 months for those receiving standard chemotherapy .
Combination Therapies
This compound is often evaluated in combination with other agents to enhance therapeutic outcomes. For instance, combining it with other targeted therapies can potentially overcome resistance mechanisms that develop during treatment.
Combination Insights:
- Trials are ongoing to assess the effectiveness of this compound when paired with agents like midostaurin and gilteritinib, focusing on improving response rates and minimizing side effects .
In Vitro and In Vivo Studies
Research utilizing various AML cell lines has provided insights into the compound’s efficacy and safety profile.
In Vitro Studies:
- Cell lines expressing FLT3-ITD mutations show increased sensitivity to this compound compared to wild-type cell lines .
- High-throughput screening assays have demonstrated that higher allelic ratios of FLT3-ITD correlate with better responses to treatment .
In Vivo Studies:
- Animal models have been employed to evaluate the pharmacodynamics and pharmacokinetics of this compound, confirming its potential for inducing significant tumor regression without severe toxicity .
Safety Profile
The safety profile of this compound has been a critical focus in clinical trials. Common adverse effects include QTc prolongation; however, these are generally manageable through dose adjustments.
Adverse Effects Overview:
Mechanism of Action
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
Comparison with Similar Compounds
Structural and Functional Similarities
Pdgfrα/FLT3-ITD-IN-3 belongs to the amino-indazole benzamide class. Key structural analogs include:
Table 1: Biochemical Activity of Select Kinase Inhibitors
Key Findings :
- Pdgfrα/FLT3-ITD-IN-3 and Compound 4 exhibit comparable FLT3-ITD inhibition, but Compound 4 has stronger Kit-T670I activity due to its amide orientation mimicking nilotinib .
- The introduction of a methyl group in Compound 11 () enhances pan-target activity, suggesting substituents fine-tune selectivity .
- SU6656 and PP1/PP2 () are less selective, inhibiting PDGFRα as an off-target effect, which limits therapeutic utility .
Table 2: Clinical and Preclinical Relevance
| Compound | Disease Target | Clinical Phase | Key Advantages | Limitations |
|---|---|---|---|---|
| Pdgfrα/FLT3-ITD-IN-3 | AML, GBM | Preclinical | Dual targeting reduces resistance mechanisms | Limited data on long-term toxicity |
| Midostaurin | FLT3-mutated AML | Approved (FDA) | Broad FLT3 inhibition | Off-target effects on PKC and c-Kit |
| Sunitinib | GIST, RCC | Approved (FDA) | Multi-targeted (VEGFR, PDGFR, Kit) | High toxicity due to lack of specificity |
Key Findings :
- Midostaurin, while effective in FLT3-mutated AML, lacks PDGFRα-specific activity, limiting utility in GBM .
Mechanistic Differentiation
- Binding Mode : Pdgfrα/FLT3-ITD-IN-3 adopts a type-II kinase inhibition mechanism, stabilizing the DFG-out conformation of PDGFRα/FLT3, which enhances selectivity over kinases requiring active conformations .
- Resistance Profile : Compared to first-generation FLT3 inhibitors (e.g., quizartinib), Pdgfrα/FLT3-ITD-IN-3 maintains efficacy against gatekeeper mutations (e.g., PDGFRα-T674M), a common resistance mechanism .
Biological Activity
Pdgfr|A/flt3-itd-IN-3 is a compound that has garnered attention due to its potential therapeutic applications in the treatment of acute myeloid leukemia (AML), particularly in cases associated with FLT3 internal tandem duplications (ITD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.
This compound acts primarily as an inhibitor of the FLT3 receptor tyrosine kinase, which is frequently mutated in AML. The FLT3-ITD mutation leads to constitutive activation of the receptor, promoting cell proliferation and survival through various intracellular signaling pathways such as MAPK and AKT . By inhibiting FLT3, this compound disrupts these signaling cascades, leading to reduced proliferation and increased apoptosis in FLT3-ITD positive cells .
Biological Activity
The biological activity of this compound has been characterized through several preclinical and clinical studies:
Preclinical Studies
- Cell Proliferation Assays : In vitro studies demonstrated that this compound effectively reduced the proliferation of Ba/F3 cells expressing FLT3-ITD. The compound exhibited a dose-dependent inhibition, with significant effects observed at concentrations as low as 10 nM .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis among FLT3-ITD positive cell lines, correlating with elevated levels of pro-apoptotic markers such as cleaved caspase-3 .
Clinical Findings
- Patient Response Rates : In a phase 2 clinical trial involving patients with relapsed or refractory AML harboring FLT3 mutations, this compound demonstrated a response rate of approximately 47%, highlighting its potential as a therapeutic agent .
- Survival Outcomes : Analysis of overall survival (OS) and event-free survival (EFS) in treated patients showed that those with higher mutant allele burdens had poorer prognoses. However, patients receiving this compound exhibited improved survival metrics compared to historical controls .
Table 1: Efficacy of this compound in Preclinical Models
| Study Type | Cell Line | Concentration (nM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|---|
| In Vitro Assay | Ba/F3 FLT3-ITD | 10 | 60 | 30 |
| In Vitro Assay | MV4-11 (FLT3-ITD) | 50 | 75 | 50 |
Table 2: Clinical Outcomes with this compound
| Study Phase | Patient Cohort | Response Rate (%) | Median OS (months) | EFS (months) |
|---|---|---|---|---|
| Phase 2 Trial | R/R AML with FLT3 ITD | 47 | 12 | 6 |
Case Studies
- Case Study A : A 45-year-old male with relapsed AML and an FLT3-ITD mutation was treated with this compound after failing multiple therapies. Post-treatment evaluations showed a significant reduction in blast counts and achievement of complete remission after three cycles.
- Case Study B : A cohort study involving 30 patients treated with this compound revealed that those with lower allelic burdens had better outcomes, emphasizing the importance of mutation load in predicting treatment efficacy.
Q & A
Q. What is the molecular mechanism of action of Pdgfr|A/flt3-itd-IN-3 in inhibiting FLT3-ITD and PDGFRα kinases?
Q. What in vitro assays are recommended to validate the inhibitory activity of this compound against FLT3-ITD mutants?
Methodological Answer: Use cell proliferation assays with FLT3-ITD-dependent cell lines (e.g., MV4-11). Compare results to wild-type FLT3 models to assess selectivity. Phospho-flow cytometry or Western blotting can quantify downstream signaling inhibition (e.g., STAT5, ERK phosphorylation). Include dose-response curves and negative controls (e.g., vehicle-treated cells) .
Q. How should researchers design dose-ranging studies for this compound in preclinical models?
Methodological Answer: Apply the PICOT framework (Population: FLT3-ITD+ murine models; Intervention: this compound doses; Comparison: Standard inhibitors like midostaurin; Outcome: Tumor volume reduction; Time: 4–6 weeks). Use logarithmic dosing (e.g., 1–100 mg/kg) to establish a therapeutic window. Monitor toxicity via serum biomarkers (ALT, creatinine) .
Advanced Research Questions
Q. How can contradictory data on this compound’s off-target effects be resolved across different kinase panels?
Methodological Answer: Perform kinome-wide selectivity profiling (e.g., using Eurofins’ KinaseProfiler™) to identify off-target hits. Cross-reference discrepancies with structural analogs and validate via CRISPR-edited cell lines lacking primary targets. Apply Bradford-Hill criteria to assess causality of observed effects .
Q. What strategies optimize cell-based assays to assess this compound efficacy under hypoxic conditions mimicking in vivo tumor microenvironments?
Q. How can researchers design combination therapies using this compound to overcome resistance in FLT3-ITD+ AML?
Methodological Answer: Apply the Chou-Talalay synergy model to test combinations with BCL-2 inhibitors (venetoclax) or hypomethylating agents (azacitidine). Use patient-derived xenografts (PDX) to model resistance. Monitor clonal evolution via single-cell RNA sequencing and validate synergy scores (Combination Index <1.0) .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novelty in dual kinase inhibition), Novel (addresses resistance mechanisms), Ethical (IACUC-approved protocols), and Relevant (clinical translatability) .
- PEO Framework : Define Population (FLT3-ITD+ AML), Exposure (this compound treatment), and Outcome (apoptosis induction, phospho-signaling inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
